molecular formula C7H8BrNO3 B6215133 methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate CAS No. 2732244-98-1

methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6215133
CAS No.: 2732244-98-1
M. Wt: 234.05 g/mol
InChI Key: HJBIWTNZMFBYQQ-UHFFFAOYSA-N
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Description

Overview of the 1,2-Oxazole Ring System in Chemical Sciences

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers distinct chemical properties that have been exploited in a multitude of scientific applications. Derivatives of the 1,2-oxazole ring are integral to numerous pharmaceuticals, showcasing a broad spectrum of biological activities. rsc.org

Structural Characteristics and Aromaticity of Five-Membered Heterocycles

The 1,2-oxazole ring is a planar structure in which all constituent atoms are sp2 hybridized. tandfonline.com It is considered an aromatic heterocycle, possessing a delocalized 6π electron system, which aligns with Hückel's rule. chemicalbook.comresearchgate.net However, the aromaticity of oxazoles is a subject of nuanced discussion; it is generally considered to be weaker than that of other heterocycles like thiazole (B1198619) or furan (B31954) due to the high electronegativity of the oxygen atom, which restricts the complete delocalization of π-electrons. rsc.orgtaylorandfrancis.com This reduced aromaticity imparts a greater diene-like character to the ring, influencing its reactivity. taylorandfrancis.com The 1,2-oxazole system is characterized as a weak base. wikipedia.org

PropertyDescription
Ring Type Five-membered heterocycle
Heteroatoms 1 Oxygen, 1 Nitrogen (at positions 1 and 2)
Hybridization sp2
Planarity Planar
Aromaticity Weakly aromatic, fulfills 6π electron rule
Basicity Weakly basic

Historical Development of Oxazole (B20620) Chemistry

The study of oxazole chemistry dates back to the late 19th century, with the first report attributed to Hantzsch in 1887, followed by its first successful synthesis in 1947. taylorandfrancis.com The field gained significant momentum with the discovery of penicillin, which features a related heterocyclic structure, during the First World War. tandfonline.com A pivotal moment in oxazole synthesis was the development of the van Leusen oxazole synthesis in 1972, which provided a mild and versatile one-pot method for creating 5-substituted oxazoles from aldehydes. nih.gov Over the decades, numerous other synthetic methodologies have been established, including the Robinson-Gabriel synthesis and Cornforth rearrangement, expanding the accessibility and diversity of oxazole derivatives. wikipedia.orgnih.govpharmaguideline.com

Rationale for Academic Investigation of Methyl 5-(2-Bromoethyl)-1,2-Oxazole-3-Carboxylate

The specific structure of this compound presents a molecule of considerable interest for synthetic and medicinal chemistry research. Its value lies in the combination of three key functional components: the 1,2-oxazole core, a reactive bromoethyl side chain, and a versatile ester group.

Strategic Importance of Halogenated Heterocycles in Organic Synthesis

The presence of the 2-bromoethyl group at the C5 position of the oxazole ring is of strategic importance. Halogen atoms, particularly bromine, are excellent leaving groups in nucleophilic substitution reactions. This allows the bromoethyl moiety to serve as an electrophilic handle for introducing a wide variety of nucleophiles, thereby enabling the synthesis of a large library of derivative compounds. Furthermore, halogenated heterocycles are crucial substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. thieme-connect.com This functionality provides a powerful tool for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Relevance of Ester Functionalities in Chemical Modification and Derivatization

The methyl carboxylate (ester) group at the C3 position is another key feature that enhances the synthetic utility of the molecule. Ester functionalities are highly versatile and can undergo a range of chemical transformations. researchgate.net For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in biologically active molecules. Alternatively, the ester can be reduced to a primary alcohol or reacted with Grignard reagents to introduce further carbon-based substituents. This chemical flexibility makes the ester group a valuable point for molecular modification and derivatization.

Broad Academic Applications and Research Perspectives of Oxazole Derivatives

Oxazole derivatives are a cornerstone of modern medicinal chemistry and material science due to their diverse biological activities and unique physicochemical properties. thepharmajournal.comnih.gov The ability of the oxazole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it a privileged structure in drug design. rsc.org

Research has demonstrated that compounds containing the oxazole nucleus exhibit a wide array of pharmacological effects. tandfonline.comthepharmajournal.com These applications span multiple therapeutic areas, highlighting the versatility of this heterocyclic system.

Application AreaExamples of Biological Activity
Medicinal Chemistry Antibacterial, Antifungal, Anti-inflammatory, Antitumor, Antiviral, Antidiabetic tandfonline.comthepharmajournal.comaip.org
Material Science Semiconductor devices, Non-linear optical materials, Photochemicals thepharmajournal.com
Agrochemicals Herbicides, Pesticides, Fungicides thepharmajournal.com
Organic Synthesis Versatile synthetic intermediates and precursors researchgate.net

The continued exploration of oxazole derivatives, including structurally rich compounds like this compound, promises to yield novel molecules with significant potential in both medicine and advanced materials. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2732244-98-1

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H8BrNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3

InChI Key

HJBIWTNZMFBYQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)CCBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 5 2 Bromoethyl 1,2 Oxazole 3 Carboxylate

Direct Synthetic Approaches to the Compound

Direct approaches commence with a pre-synthesized 1,2-oxazole ring system, which is subsequently functionalized to introduce the 5-(2-bromoethyl) side chain. These methods rely on the selective chemical transformation of substituents at the C5 position of the oxazole (B20620) core.

Strategies Involving Regioselective Bromination of Oxazole Precursors

A key strategy involves the introduction of the bromine atom at the terminal position of an ethyl side chain. This is typically achieved by transforming a precursor functional group, such as a hydroxyl or methyl group, already present at the C5 position of the oxazole ring.

A multi-step pathway can be envisioned starting from the readily available precursor, methyl 5-methyl-1,2-oxazole-3-carboxylate sigmaaldrich.com. The direct conversion of the methyl group to a 2-bromoethyl group is challenging. A more viable route involves the initial conversion of the methyl group to a 2-hydroxyethyl group, which is then subjected to bromination. This sequence would first involve radical bromination of the methyl group to yield methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate . This intermediate can then undergo nucleophilic substitution with a protected acetaldehyde (B116499) equivalent, followed by reduction and deprotection to yield methyl 5-(2-hydroxyethyl)-1,2-oxazole-3-carboxylate . The final step is the bromination of the primary alcohol, a standard transformation using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

An alternative direct approach involves the formation of a carbon-carbon bond at the C5 position. This can be achieved by first creating a nucleophilic center on the oxazole ring. Starting with methyl 1,2-oxazole-3-carboxylate , deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) would generate a C5-lithiated intermediate. Quenching this reactive species with an electrophile such as 1,2-dibromoethane (B42909) would introduce the 2-bromoethyl side chain in a single step. This method's success is contingent on the stability of the lithiated oxazole and the selective reaction at one of the bromine atoms of the electrophile.

Direct Functionalization through Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, offers a powerful and versatile toolkit for functionalizing heterocyclic rings with high regioselectivity ignited.innih.gov.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be effectively applied to the synthesis of the target compound ignited.in. A common strategy begins with a halogenated oxazole, such as methyl 5-bromo-1,2-oxazole-3-carboxylate .

This precursor can undergo a Suzuki coupling reaction with vinylboronic acid or a Stille coupling with vinyltributylstannane. These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand, in the presence of a base. The product of this reaction is methyl 5-vinyl-1,2-oxazole-3-carboxylate .

The final step is the hydrobromination of the vinyl group. This is achieved by treating the vinyl intermediate with hydrogen bromide (HBr), which adds across the double bond according to Markovnikov's rule, to yield the desired methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate .

Table 1: Illustrative Palladium-Catalyzed Synthesis Route
StepStarting MaterialKey Reagents/CatalystIntermediate/ProductReaction Type
1Methyl 5-bromo-1,2-oxazole-3-carboxylateVinylboronic acid, Pd(PPh₃)₄, Na₂CO₃Methyl 5-vinyl-1,2-oxazole-3-carboxylateSuzuki Coupling
2Methyl 5-vinyl-1,2-oxazole-3-carboxylateHBrThis compoundHydrobromination

Convergent Syntheses Incorporating the Oxazole Ring and Side Chains

Convergent syntheses involve the construction of the 1,2-oxazole ring from acyclic precursors, where one of the components already contains the required 2-bromoethyl side chain. This approach builds the core of the molecule and the side chain in the same reaction sequence.

One of the most fundamental methods for forming a 1,2-oxazole ring is the reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and hydroxylamine (B1172632) nih.govbeilstein-journals.org. To apply this to the target molecule, a specialized β-ketoester is required as a starting material.

The synthesis would commence with a precursor such as methyl 5-bromo-3-oxopentanoate . This β-ketoester can be reacted with an activating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a more reactive β-enamino ketoester intermediate. Subsequent treatment of this intermediate with hydroxylamine hydrochloride in a suitable solvent like methanol (B129727) or ethanol (B145695) leads to a cyclocondensation reaction nih.govresearchgate.net. The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to furnish the 1,2-oxazole ring, yielding the final product, This compound . The regioselectivity of the cyclization is a critical factor in this approach nih.govktu.edu.

Table 2: Convergent Synthesis via Cyclocondensation
StepPrecursor 1Precursor 2Key ReagentsProductReaction Type
1Methyl 5-bromo-3-oxopentanoateN,N-Dimethylformamide dimethyl acetal-β-enamino ketoester intermediateCondensation
2β-enamino ketoester intermediateHydroxylamine hydrochlorideMethanol, BaseThis compoundCyclocondensation

Van Leusen Oxazole Synthesis and its Adaptations for 5-Substituted Oxazoles

The Van Leusen reaction is a powerful and widely recognized method for synthesizing 1,3-oxazoles. nih.gov It is not directly applicable for the synthesis of the isomeric 1,2-oxazole ring system present in the target compound. However, its importance in forming 5-substituted oxazoles warrants a discussion of its mechanism.

Reaction of Aldehydes with Tosylmethyl Isocyanide (TosMIC)

The core of the Van Leusen synthesis involves the reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org TosMIC is a unique reagent possessing acidic protons, an isocyano group, and a sulfinic acid group which acts as an excellent leaving group. organic-chemistry.org The reaction is base-catalyzed and proceeds through the formation of an intermediate oxazoline (B21484). mdpi.comorganic-chemistry.org

The mechanism can be summarized in the following steps:

Deprotonation of TosMIC: A base abstracts a proton from the carbon adjacent to the tosyl and isocyanide groups.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde.

Cyclization: The intermediate undergoes a 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form a five-membered oxazoline ring. wikipedia.orgyoutube.com

Elimination: The presence of a proton on the adjacent carbon facilitates a base-promoted elimination of the tosyl group, leading to the formation of the aromatic oxazole ring. organic-chemistry.org

This method is particularly effective for generating 5-substituted 1,3-oxazoles, where the substituent is derived from the starting aldehyde. nih.gov Various aldehydes, including aromatic and aliphatic ones, can be used, making it a versatile tool for creating diverse oxazole libraries. organic-chemistry.org

Table 1: Examples of 5-Substituted Oxazoles Synthesized via the Van Leusen Reaction

Aldehyde ReactantBase/SolventProductYield (%)Reference
BenzaldehydeK₂CO₃/Methanol5-Phenyloxazole85 organic-chemistry.org
4-NitrobenzaldehydeIon Exchange Resin5-(4-Nitrophenyl)oxazole84 organic-chemistry.org
2-Chloroquinoline-3-carbaldehydeK₂CO₃/Methanol5-(2-Chloroquinolin-3-yl)oxazole83 mdpi.com

1,3-Dipolar Cycloaddition Reactions Leading to 1,2-Oxazoles

Unlike the Van Leusen synthesis, 1,3-dipolar cycloaddition is a primary and highly effective method for constructing the 1,2-oxazole (isoxazole) ring system. nih.gov This approach is directly relevant to the synthesis of the target compound, this compound.

Cycloaddition of Alkenes/Alkynes with Nitrile Oxides

This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which can be an alkene or an alkyne. tandfonline.com The reaction with an alkyne directly yields a substituted isoxazole (B147169). Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoximes using oxidizing agents or through the dehydrohalogenation of hydroxamoyl halides. tandfonline.commdpi.com

To synthesize the target compound, a plausible pathway would involve the cycloaddition of a nitrile oxide bearing a methyl ester group with an alkyne containing a 2-bromoethyl group. Specifically, the reaction could proceed between methyl 2-cyano-2-(hydroxyimino)acetate (which would generate methyl cyanoformate nitrile oxide ) and 4-bromo-1-butyne .

The regioselectivity of the cycloaddition is a critical factor, and it is generally governed by frontier molecular orbital (FMO) theory. nih.gov The reaction would yield a mixture of regioisomers, and conditions would need to be optimized to favor the desired 5-substituted product.

Table 2: Theoretical Reactants for 1,3-Dipolar Cycloaddition

1,3-Dipole PrecursorDipolarophileTarget Product
Methyl 2-cyano-2-(hydroxyimino)acetate4-Bromo-1-butyneThis compound

Ring-Closure Reactions from Acyclic Precursors

Ring-closure reactions provide another major avenue to heterocyclic systems, including the 1,2-oxazole core. These methods involve constructing an open-chain precursor containing all the necessary atoms and then inducing cyclization.

Dehydrative Cyclization Methods

Dehydrative cyclization is a common strategy for forming heterocyclic rings like oxazolines (the dihydro- precursors to oxazoles). nih.govmdpi.com For the synthesis of 1,2-oxazoles, a relevant acyclic precursor would be a β-hydroxy oxime or a similar structure that can eliminate a molecule of water to form the ring.

A key method for synthesizing substituted 1,2-oxazoles involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov For the target molecule, a potential acyclic precursor could be methyl 2,4-dioxo-6-bromohexanoate . Reaction with hydroxylamine would first lead to the formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the desired 1,2-oxazole ring with the correct substitution pattern.

Cyclization of Alpha-Haloketones with Amides (Bredereck Reaction)

The Bredereck reaction is a classic method for the synthesis of 1,3-oxazoles, particularly 2,4-disubstituted derivatives. ijpsonline.comijpsonline.com It involves the reaction of an α-haloketone with an amide, typically formamide. slideshare.net Similar to the Van Leusen synthesis, this method is not directly applicable to the formation of the 1,2-oxazole isomer. The reaction mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the 1,3-oxazole ring. Its inclusion here serves to contrast the synthetic strategies for the two different oxazole isomers.

In-Depth Synthetic Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the synthesis of the chemical compound This compound . Despite the existence of various established and innovative methods for the construction of the 1,2-oxazole (isoxazole) ring system, detailed procedures, research findings, or data tables focusing explicitly on this particular molecule could not be located.

The provided outline requests a detailed examination of specific synthetic methodologies, including chemo- and regioselective formations, continuous-flow protocols, metal-free approaches, and microwave-assisted routes, all directed at the synthesis of this compound. However, the absence of literature directly addressing this compound prevents a scientifically accurate and detailed discussion as requested.

General methodologies for the synthesis of substituted isoxazoles are well-documented. These often involve [3+2] cycloaddition reactions between a nitrile oxide and an alkyne, or the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. Modern advancements in this field include the development of more sustainable and efficient techniques. For instance, microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields for various isoxazole derivatives. Similarly, metal-free approaches are gaining prominence, offering alternatives to potentially toxic or expensive metal catalysts. Continuous-flow synthesis also presents a scalable and efficient platform for producing heterocyclic compounds, including brominated isoxazoles.

While these general principles and modern techniques are applicable to the synthesis of a wide array of isoxazoles, applying them hypothetically to the specific synthesis of this compound without experimental data or published research would be speculative. The precise starting materials, reaction conditions (such as temperature, solvent, and catalysts), and resulting yields are all critical details that must be determined experimentally.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the synthesis of this compound. The specific research findings and data tables required to populate the outlined sections are not available in the public domain.

Chemical Reactivity and Derivatization Studies of Methyl 5 2 Bromoethyl 1,2 Oxazole 3 Carboxylate

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The 2-bromoethyl group attached to the C-5 position of the oxazole (B20620) ring is a primary alkyl halide, making the terminal carbon atom an excellent electrophilic site for nucleophilic substitution reactions (SN2). The bromine atom serves as a good leaving group, facilitating the formation of a variety of derivatives through the introduction of carbon, nitrogen, sulfur, and oxygen nucleophiles.

The bromoethyl side chain is susceptible to alkylation by various carbanions, providing a robust method for carbon-carbon bond formation and chain extension. A classic example of such a transformation is the malonic ester synthesis, which can be adapted for this substrate. wikipedia.orgmasterorganicchemistry.com In this process, a malonic ester, such as diethyl malonate, is deprotonated with a suitable base (e.g., sodium ethoxide) to generate a stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide ion. libretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields a carboxylic acid derivative with a three-carbon extension from the original side chain.

This methodology can be extended to other carbanionic nucleophiles, including those derived from acetoacetic esters (for the synthesis of ketones) and cyanoacetic esters, offering a versatile route to a wide array of functionalized derivatives.

The displacement of the bromide by nitrogen-based nucleophiles provides a direct pathway to various amine derivatives, which are common moieties in pharmacologically active molecules. Primary and secondary amines, both aliphatic and aromatic, can react with the bromoethyl group to yield the corresponding secondary and tertiary amines, respectively. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. For less reactive amines, such as anilines, catalytic methods, for instance, employing copper salts, can facilitate the cross-coupling reaction. nih.gov This approach allows for the introduction of diverse nitrogen-containing functional groups, significantly expanding the chemical space accessible from the parent compound.

Sulfur and oxygen nucleophiles readily react with the bromoethyl side chain to form thioethers and ethers, respectively. Thiolates (RS⁻), generated by deprotonating thiols with a base, are excellent nucleophiles and efficiently displace the bromide to form thioether linkages. Similarly, alkoxides (RO⁻) and phenoxides (ArO⁻), generated from alcohols and phenols, can be used to synthesize a variety of ether derivatives. These reactions are typically conducted under standard SN2 conditions, often in a polar aprotic solvent to enhance the reaction rate.

Table 1: Nucleophilic Substitution Reactions at the Bromoethyl Moiety

Nucleophile Type Example Nucleophile Reagent/Conditions Product Type
Carbanion Diethyl malonate 1. NaOEt, EtOH 2. H₃O⁺, Δ Carboxylic acid derivative
Amine (Primary) Benzylamine K₂CO₃, CH₃CN Secondary amine
Amine (Secondary) Morpholine K₂CO₃, CH₃CN Tertiary amine
Thiolate Sodium thiophenoxide DMF Thioether

| Alkoxide | Sodium methoxide (B1231860) | MeOH | Methyl ether |

Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring

The 1,2-oxazole ring is considered an electron-deficient aromatic system due to the electronegativity of the nitrogen and oxygen heteroatoms. pharmaguideline.com This inherent electron deficiency generally makes electrophilic aromatic substitution (EAS) reactions difficult compared to electron-rich systems like benzene (B151609) or pyrrole. thepharmajournal.comwikipedia.org Such reactions typically require harsh conditions or the presence of activating (electron-donating) groups on the ring. pharmaguideline.com

In a generic oxazole ring, the order of reactivity towards electrophiles is typically C-5 > C-4 > C-2. pharmaguideline.comchempedia.info The C-2 position is the most electron-deficient and thus the least reactive towards electrophiles. In the case of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate, the C-2 and C-5 positions are not available for substitution as they are part of the ring structure or already substituted. The only available position for an incoming electrophile is C-4. Therefore, any successful electrophilic substitution would be expected to occur with high regioselectivity at the C-4 position.

The reactivity of the oxazole ring is further modulated by the existing substituents. The methyl carboxylate group (-COOCH₃) at the C-3 position is a strong electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the entire ring system, further deactivating it towards electrophilic attack. libretexts.org

The 2-bromoethyl group at the C-5 position is weakly deactivating due to the inductive effect of the electronegative bromine atom. The combined effect of these two deactivating groups makes electrophilic aromatic substitution on this compound an exceptionally challenging transformation. Reactions such as nitration or Friedel-Crafts acylation, which are common for many aromatic compounds, would likely require forcing conditions and may result in low yields or decomposition. If the reaction were to proceed, it would be directed to the least deactivated available position, which is C-4.

Table 2: Influence of Substituents on Electrophilic Substitution

Substituent Position Electronic Effect Influence on Ring Reactivity
Methyl carboxylate C-3 Strong Electron-Withdrawing Strong Deactivation

Transformations of the Methyl Carboxylate Group

The methyl ester at the C3 position of the isoxazole (B147169) ring is a versatile handle for various functional group interconversions, including hydrolysis and amidation.

The methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-mediated hydrolysis, or saponification, is commonly employed. For example, 3-methyl-isoxazole-5-carboxylic acid ethyl ester has been successfully hydrolyzed to 3-methylisoxazole-5-carboxylic acid using sodium hydroxide (B78521) in a mixture of tetrahydrofuran, water, and methanol (B129727) at room temperature. chemicalbook.com Similarly, acidic conditions, such as using 60% aqueous sulfuric acid, have been used for the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate. google.com These methods are generally applicable to isoxazole esters like this compound.

Table 2: Conditions for Hydrolysis of Isoxazole Esters

Substrate Reagents Solvent Conditions Product Reference
3-Methyl-isoxazole-5-carboxylic acid ethyl ester Sodium hydroxide THF/Water/Methanol Room Temperature, 18-20h 3-Methylisoxazole-5-carboxylic acid chemicalbook.com
Ethyl-5-methylisoxazole-4-carboxylate 60% aq. H₂SO₄ Water Reflux 5-Methylisoxazole-4-carboxylic acid google.com

The synthesis of amides from the methyl carboxylate group typically proceeds via the corresponding carboxylic acid. The carboxylic acid, obtained from hydrolysis, can be activated with a coupling agent and then reacted with a primary or secondary amine to form the desired carboxamide. Common coupling agents used for this transformation include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method was used to synthesize a series of 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxamides by reacting the parent carboxylic acid with various aniline (B41778) derivatives. nih.gov This standard peptide coupling methodology is directly applicable to 5-(2-bromoethyl)-1,2-oxazole-3-carboxylic acid.

Table 3: Representative Amidation of an Isoxazole Carboxylic Acid

Carboxylic Acid Amine Coupling Agents Solvent Product Reference

Transition Metal-Catalyzed Transformations

The bromoethyl substituent at the C5 position serves as an electrophilic site for transition metal-catalyzed cross-coupling reactions. While the isoxazole ring itself can be functionalized via coupling reactions if halogenated, nih.govresearchgate.netnih.gov the primary alkyl bromide of the side chain is a key site for building molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The bromoethyl group can participate in reactions such as Suzuki, Heck, and Sonogashira couplings, provided a suitable palladium catalyst and conditions are chosen that are compatible with the isoxazole core. The literature contains numerous examples of palladium-catalyzed reactions on isoxazole-containing molecules, demonstrating the general stability of the heterocyclic ring under these conditions. acs.orgmdpi.combsu.by For example, 4-iodoisoxazoles have been shown to undergo various palladium-catalyzed processes, including Suzuki and Sonogashira reactions, to yield highly substituted isoxazoles. nih.govnih.gov This indicates that the isoxazole core is robust enough to withstand conditions necessary for cross-coupling.

The coupling of alkyl halides, such as the 2-bromoethyl group, has seen significant progress, with the development of specific ligands and catalyst systems that facilitate the challenging oxidative addition step of a C(sp³)-Br bond to the metal center. rsc.org

Table 4: Potential Transition Metal-Catalyzed Reactions

Reaction Type Coupling Partner Typical Catalyst/Ligand Base Expected Product
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂/SPhos K₂CO₃, Cs₂CO₃ Methyl 5-(2-arylethyl)-1,2-oxazole-3-carboxylate
Heck Coupling Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃ Et₃N, K₂CO₃ Methyl 5-(4-phenylbut-3-en-1-yl)-1,2-oxazole-3-carboxylate
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd(PPh₃)₄, CuI Et₃N, piperidine Methyl 5-(but-3-yn-1-yl)-1,2-oxazole-3-carboxylate

Suzuki-Miyaura Coupling with the Bromine Atom

The bromine atom in the 2-bromoethyl substituent of this compound is a prime site for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for synthesizing a wide range of organic compounds. nih.gov While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from similar halogenated heterocyclic compounds. The Suzuki-Miyaura reaction has been successfully employed for the arylation of various bromo-substituted heterocycles, suggesting that the bromoethyl group on the oxazole ring can serve as an effective electrophilic partner. nih.govrsc.org

A typical Suzuki-Miyaura coupling reaction involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boronic acid or boronate ester as the nucleophilic partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, often in combination with phosphine ligands such as XPhos. rsc.org

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid can be depicted as follows:

General Reaction Scheme:

This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> Methyl 5-(2-arylethyl)-1,2-oxazole-3-carboxylate

The reaction conditions would likely need to be optimized for this specific substrate, but a representative set of conditions based on related systems is presented in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄
Ligand -
Base K₂CO₃ or K₃PO₄
Solvent Toluene/H₂O or Dioxane/H₂O
Temperature 80-110 °C
Reactant Aryl or heteroaryl boronic acid

This methodology would allow for the introduction of a wide variety of aryl and heteroaryl groups at the ethyl side chain, leading to a diverse library of novel oxazole derivatives.

Carbonylative Cross-Coupling Reactions

This approach could be utilized to synthesize derivatives where the bromoethyl side chain is transformed into a keto-aryl-ethyl group. The general transformation would be:

General Reaction Scheme:

This compound + Ar-B(OH)₂ + CO --(Pd catalyst, Base)--> Methyl 5-(3-oxo-3-arylpropyl)-1,2-oxazole-3-carboxylate

The success of this reaction would be highly dependent on the optimization of reaction parameters, including carbon monoxide pressure, temperature, and the specific catalytic system employed. This strategy provides a route to a different class of derivatives compared to the direct Suzuki-Miyaura coupling.

Applications of Methyl 5 2 Bromoethyl 1,2 Oxazole 3 Carboxylate As a Synthetic Building Block

Role in Reaction Method Development and Chemical Libraries

Substrate for Exploring Novel Reaction Pathways

The unique combination of a reactive alkyl halide and a modifiable ester group on a stable heterocyclic core makes methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate an excellent substrate for the exploration of novel reaction pathways. The bromoethyl moiety is a prime site for a variety of chemical transformations, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds.

For instance, the bromoethyl group can participate in nucleophilic substitution reactions with a diverse array of nucleophiles. This allows for the synthesis of a wide range of derivatives where the bromine atom is replaced by different functional groups. Furthermore, the resulting products can be subjected to subsequent reactions, leading to the formation of more complex and unique molecular structures.

The isoxazole (B147169) ring itself can also be involved in novel chemical transformations. Under certain conditions, such as reductive cleavage, the N-O bond of the isoxazole ring can be broken, leading to the formation of open-chain compounds like β-aminoenones. This ring-opening strategy provides access to a different class of compounds that would be difficult to synthesize through other means. The exploration of such ring-opening and subsequent cyclization reactions can lead to the discovery of new heterocyclic systems. For example, studies on other substituted isoxazoles, such as 5-nitroisoxazoles, have demonstrated their utility in SNAr (Nucleophilic Aromatic Substitution) reactions to create bivalent ligands, showcasing how functionalized isoxazoles can be used to explore new synthetic routes. nih.gov

Below is a table summarizing potential novel reactions that could be explored using this compound as a starting material.

Reaction Type Reagents and Conditions Potential Product Class Novelty Aspect
Intramolecular CyclizationBase (e.g., NaH), followed by nucleophilic attack of an in-situ generated nucleophile from the ester groupFused heterocyclic systems (e.g., isoxazolo-lactones)Formation of novel bicyclic scaffolds containing the isoxazole core.
Palladium-Catalyzed Cross-CouplingOrganometallic reagents (e.g., boronic acids, stannanes), Pd catalyst (e.g., Pd(PPh3)4)5-(Aryl/alkenyl-ethyl)-isoxazolesIntroduction of diverse carbon-based substituents at the ethyl side chain.
Reductive Ring Opening and RecyclizationReducing agents (e.g., H2/Raney Ni), followed by reaction with a bis-electrophileNovel polycyclic heterocyclic systemsAccess to complex molecular architectures not directly available from the isoxazole core.
Azide-Alkyne Cycloaddition (Click Chemistry)1. NaN3 to form the corresponding azide. 2. Terminal alkyne, Cu(I) catalyst.5-(Triazolyl-ethyl)-isoxazolesModular synthesis of complex molecules by linking the isoxazole unit to other fragments.

Utility in Combinatorial Synthesis for Lead Generation

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of compounds (a library) which can then be screened for biological activity. The suitability of a building block for combinatorial synthesis depends on its functional group compatibility, reactivity, and the ability to introduce diversity. This compound is an ideal scaffold for combinatorial library synthesis due to its two distinct points of diversification.

The bromoethyl group at the C5 position serves as the primary site for introducing diversity. A wide range of nucleophiles can be used to displace the bromide, allowing for the creation of a library of compounds with different side chains. For example, reacting the parent molecule with a library of amines would generate a corresponding library of amino-substituted derivatives.

The methyl ester at the C3 position provides a secondary point for diversification. This can be achieved by, for example, amidating the ester with a library of different amines after the initial reaction at the bromoethyl group. This two-dimensional approach to library synthesis allows for the creation of a large and diverse set of molecules from a single starting material. The isoxazole core itself is a well-established pharmacophore, which increases the likelihood of identifying biologically active compounds within the generated library. nih.gov The use of isoxazoles as building blocks for creating compound libraries is a recognized strategy in the search for new therapeutic agents. lifechemicals.comnih.gov

An example of a combinatorial library synthesis using this compound is outlined in the table below.

Step Reaction Reactants (Library A) Reactants (Library B) Resulting Library
1Nucleophilic SubstitutionA library of primary and secondary amines (R1R2NH)-A library of methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylates
2Amidation-A library of primary amines (R3NH2)A library of 5-(2-aminoethyl)-N-alkyl-1,2-oxazole-3-carboxamides

In this hypothetical two-step synthesis, a library of amines (Library A) is first reacted with the bromoethyl group. The resulting intermediate library is then reacted with a second library of amines (Library B) at the ester position. If Library A contains 100 different amines and Library B contains 50 different amines, the final library would contain 100 x 50 = 5,000 unique compounds. This approach allows for the efficient generation of a large number of drug-like molecules for high-throughput screening.

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 5 2 Bromoethyl 1,2 Oxazole 3 Carboxylate

Elucidation of Reaction Mechanisms

The reactivity of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate is dominated by the presence of two primary functional groups: the electrophilic bromoethyl side chain and the heterocyclic 1,2-oxazole core. Mechanistic studies focus on how these distinct regions of the molecule participate in chemical transformations.

The most prominent reaction pathway for this compound involves the bromoethyl group. evitachem.com This primary alkyl halide is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The mechanism for this transformation is typically a bimolecular nucleophilic substitution (SN2). In this concerted process, a nucleophile attacks the carbon atom bonded to the bromine, while the bromide ion departs simultaneously.

Key Features of the SN2 Pathway:

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center, although for this achiral substrate, this is not a practical consideration.

Kinetics: The reaction is second-order, with the rate depending on the concentrations of both the oxazole (B20620) substrate and the incoming nucleophile.

Substrate Structure: The primary nature of the bromoethyl group makes it highly accessible to nucleophiles with minimal steric hindrance, favoring the SN2 mechanism over competing elimination (E2) or unimolecular (SN1) pathways.

Strong bases and a variety of nucleophiles can be used to efficiently displace the bromide, leading to the formation of diverse derivatives. evitachem.com This reactivity is a cornerstone of its utility as an intermediate in organic synthesis. For instance, similar 5-bromomethyl isoxazole (B147169) derivatives have been shown to be convenient precursors for further functionalization via nucleophilic substitution. nih.govresearchgate.net

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The 1,2-oxazole ring is a five-membered heterocycle with a degree of aromaticity. However, it is considered an electron-deficient system due to the electronegativity of the nitrogen and oxygen atoms.

The mechanism of SEAr involves two main steps:

Attack of the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. wikipedia.org

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. wikipedia.org

For the 1,2-oxazole ring, electrophilic substitution is generally difficult. isasbharat.in The presence of the electron-withdrawing methyl carboxylate group at the 3-position further deactivates the ring towards electrophilic attack. Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for electron-rich aromatic systems, are not readily observed with this compound under standard conditions. Kinetic studies on the bromination of the parent isoxazole molecule confirm that the reaction is possible but requires specific conditions. isasbharat.in

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a primary method for constructing the 1,2-oxazole ring itself. rsc.org These reactions are known to be highly regioselective. mdpi.comnih.gov For example, the reaction between nitrile oxides and terminal alkynes typically yields 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.org

While the target molecule already possesses the isoxazole ring, its potential participation in cycloaddition reactions, such as the Diels-Alder reaction, can be considered. In a Diels-Alder reaction, the isoxazole could theoretically act as either the diene or the dienophile. However, the aromatic character of the ring reduces its reactivity as a diene. Electron-donating substituents can facilitate these reactions, but the substituents on this compound are generally electron-withdrawing, making it a poor diene candidate.

The regioselectivity of cycloaddition reactions is governed by the electronic properties of the reactants. The formation of 3,5-disubstituted and 3,4-disubstituted isoxazoles can be controlled by the choice of dipolarophile. rsc.org This high degree of control over isomer formation is a key feature of isoxazole synthesis and highlights the predictable nature of its cycloaddition chemistry. researchgate.netresearchgate.net

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates, offering deeper insight into reaction mechanisms and the factors that influence them.

While specific kinetic data for the derivatization of the bromoethyl group on this compound are not extensively documented, the rate of these nucleophilic substitution reactions would be expected to follow second-order kinetics, characteristic of an SN2 mechanism. The rate would be influenced by several factors:

Concentration: The rate is directly proportional to the concentration of both the substrate and the nucleophile.

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to enhance the rates of SN2 reactions. evitachem.com

Temperature: Increasing the temperature generally increases the reaction rate.

Quantitative kinetic analysis has been performed on the electrophilic bromination of the parent isoxazole ring. isasbharat.in The study, conducted using hydrodynamic voltammetry, determined that the reaction follows second-order kinetics. The rate constants were measured at various temperatures to determine the thermodynamic activation parameters.

Kinetic Data for the Bromination of Isoxazole isasbharat.in
Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
29315.40
29820.12
30325.80
30832.54
31340.88

The activation energy (Ea) for this reaction was calculated to be 32.8 kJ/mol, providing a quantitative measure of the energy barrier for the electrophilic substitution on the isoxazole core. isasbharat.in

Catalysts can significantly increase reaction rates and control the selectivity of chemical transformations. ajpojournals.org In the context of isoxazole chemistry, various catalysts are employed to facilitate reactions and direct their outcomes.

Rate Enhancement: Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. For instance, in Suzuki cross-coupling reactions used to derivatize bromo-substituted heterocycles, a palladium catalyst is essential. mdpi.com The catalyst facilitates the oxidative addition and reductive elimination steps that are crucial for forming a new carbon-carbon bond, a process that would otherwise have a very high energy barrier. Increasing catalyst concentration generally leads to more frequent interactions with reactants and a higher reaction rate, up to an optimal point. ajpojournals.org

Selectivity Control: Catalysts can also dictate the regioselectivity or stereoselectivity of a reaction. In the synthesis of isoxazoles, different catalysts can favor the formation of one regioisomer over another. For example, metal-free catalytic systems, such as those using TEMPO, have been developed for the regioselective synthesis of 5-substituted isoxazoles. rsc.org Similarly, palladium-catalyzed coupling reactions on di-halogenated precursors can be controlled to achieve selective substitution at specific positions. Fine-tuning the catalyst and reaction conditions is crucial for achieving desired product selectivity. ajpojournals.org

While specific studies on the catalytic derivatization of this compound are limited, the principles derived from related systems are directly applicable. Catalysis would be essential for reactions such as cross-coupling the bromoethyl group or for activating the isoxazole ring towards certain transformations.

Reaction Pathway Analysis through Intermediate Identification

The elucidation of a reaction mechanism involving this compound hinges on the successful identification and characterization of all species present during the transformation, including transient intermediates. These short-lived species provide a snapshot of the reaction's progress, offering direct evidence for the proposed mechanistic steps. Due to their inherent instability, the study of these intermediates requires specialized techniques for their isolation or, more commonly, their in situ detection and characterization.

Isolation and Characterization of Transient Species

The isolation of transient species in reactions of this compound, particularly in processes like intramolecular cyclization or nucleophilic substitution, is a formidable challenge due to their high reactivity. In many instances, direct isolation is not feasible. However, in analogous systems involving haloalkyl-substituted heterocycles, cryogenic techniques have been employed to trap reactive intermediates at low temperatures, thereby quenching the reaction and allowing for their study.

Should an intermediate possess sufficient stability, its isolation would typically be followed by characterization using a suite of analytical techniques. High-resolution mass spectrometry (HRMS) would provide an accurate mass, enabling the determination of its elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be invaluable for elucidating its molecular structure. For instance, in a hypothetical intramolecular cyclization reaction, the formation of a cyclic intermediate would be evidenced by significant shifts in the signals corresponding to the ethyl side chain and the appearance of new correlations in 2D NMR spectra.

The following table provides a hypothetical characterization of a transient species that could be formed during a reaction of this compound.

Analytical Technique Hypothetical Data for a Transient Intermediate Interpretation
HRMS m/z = [M+H]⁺ calculated for C₇H₈NO₃⁺Suggests the loss of the bromide ion and the formation of a cationic species.
¹H NMR Significant downfield shift of the CH₂ protons adjacent to the former bromine-bearing carbon.Indicates the formation of a more electron-deficient center, consistent with a carbocation or a strained ring.
¹³C NMR Appearance of a new quaternary carbon signal.Suggests the formation of a new cyclic structure.
FTIR Disappearance of the C-Br stretching vibration (typically ~650-550 cm⁻¹).Confirms the cleavage of the carbon-bromine bond.

Spectroscopic Monitoring of Reaction Progress

Given the challenges in isolating transient species, real-time spectroscopic monitoring of the reaction mixture is a powerful alternative for understanding the reaction pathway. Techniques such as in operando Fourier-transform infrared (FTIR) and NMR spectroscopy allow for the continuous observation of the concentrations of reactants, intermediates, and products throughout the course of the reaction. nih.govkorea.ac.krresearchgate.net

FTIR spectroscopy can be used to monitor the disappearance of characteristic vibrational bands of the starting material, such as the C-Br stretch, and the appearance of new bands corresponding to products or intermediates. For example, in a nucleophilic substitution reaction where the bromine is replaced by a hydroxyl group, the appearance of a broad O-H stretching band would be a clear indicator of reaction progress.

NMR spectroscopy provides more detailed structural information and allows for the quantification of different species in the reaction mixture over time. korea.ac.kr By acquiring ¹H NMR spectra at regular intervals, it is possible to track the decrease in the intensity of signals corresponding to this compound and the simultaneous increase in signals for the product. The appearance and subsequent disappearance of a unique set of signals would provide strong evidence for the formation of a transient intermediate.

The data below illustrates how spectroscopic data might change over time during a hypothetical reaction of this compound, as monitored by ¹H NMR.

Time (minutes) Integration of Reactant CH₂Br Signal Integration of Intermediate Signal Integration of Product CH₂ Signal
0 1.000.000.00
10 0.750.150.10
20 0.500.250.25
30 0.250.150.60
60 0.050.020.93

This kinetic data, obtained through spectroscopic monitoring, is crucial for constructing a comprehensive model of the reaction mechanism and for determining the rate-determining step.

Computational and Theoretical Studies of Methyl 5 2 Bromoethyl 1,2 Oxazole 3 Carboxylate

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate. researchgate.net Methods such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The 1,2-oxazole (or isoxazole) ring is a five-membered heteroaromatic system. wikipedia.org Its aromaticity, a key determinant of its stability and reactivity, is influenced by the delocalization of π-electrons across the ring. However, the presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density and a lower degree of aromaticity compared to carbocyclic aromatic compounds like benzene (B151609). chemicalbook.comresearchgate.net

Computational studies on isoxazole (B147169) derivatives often employ aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) to quantify the aromatic character. researchgate.netuoa.gr For this compound, calculations would likely show a moderate level of aromaticity. The electron-withdrawing nature of the methyl carboxylate group at the C3 position and the bromoethyl group at the C5 position can further influence the electron density within the ring. uoa.gr

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich or electron-poor. irjweb.com In the oxazole (B20620) ring, the nitrogen atom typically exhibits a region of negative potential, making it a site for electrophilic attack, while the oxygen atom's lone pairs also contribute to the electronic landscape. chemicalbook.compharmaguideline.com The substituents significantly modulate this distribution. The carbonyl oxygen of the carboxylate group and the bromine atom would be regions of high electron density, while the hydrogen atoms and the carbon atoms bonded to these electronegative atoms would be electron-deficient.

Table 1: Representative Calculated Aromaticity Indices for Heterocyclic Rings

Ring System HOMA Index NICS(0) (ppm) NICS(1) (ppm)
Benzene 0.979 -9.7 -11.5
Thiophene 0.764 -7.6 -9.8
Pyrrole 0.761 -8.9 -11.2
Isoxazole ~0.5-0.6 ~ -4.0 ~ -6.5
Furan (B31954) 0.467 -3.5 -6.9

Note: Isoxazole values are estimates based on trends in published data for five-membered heterocycles. Actual values for the specific substituted compound would require dedicated calculations.

Potential energy surface (PES) scans are performed computationally to identify stable conformers (local minima) and the transition states that connect them. These calculations involve systematically rotating the single bonds, such as the C5-C(ethyl) bond and the C3-C(carboxylate) bond, and calculating the energy at each step.

For the methyl carboxylate group, the orientation relative to the oxazole ring is of interest. While the non-hydrogen atoms of the core 5-methylisoxazole-3-carboxylic acid structure have been shown to be approximately coplanar, the addition of the ethyl group introduces more degrees of freedom. nih.gov For the bromoethyl side chain, the gauche and anti conformations around the C-C bond will have different steric and electronic interactions, leading to different energy levels. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions, such as hyperconjugation.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a valuable tool for predicting the outcomes of chemical reactions, providing insights into mechanisms that can be difficult to probe experimentally. researchgate.net

Many synthetic routes to substituted isoxazoles, such as 1,3-dipolar cycloaddition reactions, can potentially yield multiple isomers. nih.govrsc.org Computational chemistry can predict the regioselectivity of such reactions by comparing the activation energies of the different possible pathways leading to the various regioisomers. beilstein-journals.orgbeilstein-journals.org The pathway with the lowest activation energy is predicted to be the major product channel.

For this compound, theoretical studies could model its reactions, for example, nucleophilic substitution at the bromoethyl side chain or transformations involving the carboxylate group. By analyzing the frontier molecular orbitals (HOMO and LUMO) and atomic charges, the most likely sites for nucleophilic or electrophilic attack can be identified. researchgate.net For instance, the LUMO distribution would indicate the most electrophilic sites susceptible to attack by a nucleophile. This analysis helps in predicting both chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs). researchgate.net

To gain a deeper understanding of a reaction mechanism, chemists compute the reaction coordinate, which represents the lowest energy path from reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.

For a hypothetical reaction, such as the cyclization of a precursor to form the oxazole ring of this compound, computational methods can be used to:

Optimize the geometries of the reactant(s), product(s), and the transition state.

Calculate the activation energy barrier.

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactants and products.

These calculations provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. beilstein-journals.org

Table 2: Hypothetical Calculated Activation Energies for a Regioselective Reaction

Reaction Pathway Product Isomer Calculated Ea (kcal/mol) Predicted Outcome
Pathway A 3,5-disubstituted isoxazole 15.2 Major Product
Pathway B 3,4-disubstituted isoxazole 20.5 Minor Product

Note: This table is illustrative and represents typical energy differences found in studies of regioselective cycloadditions leading to isoxazoles. researchgate.netbeilstein-journals.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. researchgate.net

Theoretical calculations can predict various NMR parameters, including chemical shifts (δ) and spin-spin coupling constants (J). These predictions are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. By comparing the calculated NMR spectra with experimental data, the proposed structure of a synthesized compound can be confirmed. Discrepancies between theoretical and experimental shifts can sometimes reveal subtle structural or electronic effects. nih.govmdpi.com

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes. A common practice is to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net For this compound, this would allow for the assignment of specific peaks in the experimental IR spectrum to particular molecular vibrations, such as the C=O stretch of the ester, C=N and C=C stretches of the ring, and vibrations of the bromoethyl group.

Table 3: Comparison of Representative Experimental and Calculated Spectroscopic Data for Isoxazole Derivatives

Parameter Functional Group Typical Experimental Value Typical Calculated Value (Scaled)
¹³C NMR C=O (Ester) 160-165 ppm 161-166 ppm
C3 (Ring) 155-160 ppm 156-161 ppm
C5 (Ring) 168-175 ppm 169-176 ppm
IR Freq. C=O Stretch 1720-1740 cm⁻¹ 1725-1745 cm⁻¹
C=N Stretch 1580-1620 cm⁻¹ 1585-1625 cm⁻¹

Note: Values are based on typical ranges found in the literature for similar isoxazole carboxylate structures and serve for illustrative purposes. researchgate.netmdpi.comrsc.org

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR parameters, aiding in the assignment of experimental spectra and confirming structural hypotheses. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding constants. benthamopen.commdpi.com

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated by first optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311G). researchgate.net Following optimization, GIAO calculations are performed at the same level of theory to obtain the absolute isotropic shielding values (σ) for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ(TMS) - σ(sample). mdpi.com

Studies on related heterocyclic compounds have shown a strong linear correlation between theoretically calculated and experimentally measured chemical shifts. researchgate.netnih.gov The predicted values for the title compound would be instrumental in assigning the signals for the isoxazole ring protons and carbons, as well as the protons and carbons of the methyl ester and bromoethyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/GIAO) Note: These are hypothetical values based on typical calculations for similar structures. Actual experimental values may vary.

Atom PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C3Carbon-158.5
C4Carbon-112.0
H4Hydrogen6.90-
C5Carbon-172.0
C=O (Ester)Carbon-160.0
O-CH₃ (Ester)Carbon-52.5
O-CH₃ (Ester)Hydrogen3.95-
CH₂ (Bromoethyl)Carbon-35.0
CH₂ (Bromoethyl)Hydrogen3.40-
CH₂-Br (Bromoethyl)Carbon-28.0
CH₂-Br (Bromoethyl)Hydrogen3.75-

Vibrational Frequency Analysis (IR) and UV-Vis Spectra Prediction

Vibrational Frequency Analysis (IR)

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, one can identify the characteristic vibrational modes associated with specific functional groups. asianpubs.org These calculations help in the interpretation of experimental FT-IR spectra. For this compound, key vibrational modes would include the C=O stretching of the ester group, C=N and C=C stretching of the isoxazole ring, C-O stretching, and the C-Br stretching of the bromoethyl side chain. Calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., 0.96-0.98) to improve agreement. conicet.gov.ar

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups Note: These are hypothetical values based on DFT calculations for similar structures.

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
C-H Stretch (Aromatic-like)3120Isoxazole Ring
C-H Stretch (Aliphatic)2950 - 3000-CH₃, -CH₂
C=O Stretch1735Ester
C=N Stretch1610Isoxazole Ring
C=C Stretch1570Isoxazole Ring
C-O Stretch1250Ester
C-Br Stretch650Bromoethyl

UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govarxiv.org This calculation provides information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the conjugated isoxazole ring system. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve better agreement with experimental spectra recorded in solution. nih.gov

Table 3: Predicted UV-Vis Absorption Data (Calculated using TD-DFT) Note: These are hypothetical values based on TD-DFT calculations for similar isoxazole systems.

Predicted λmax (nm)Oscillator Strength (f)Major Transition Contribution
2550.45HOMO → LUMO (π → π)
2200.15HOMO-1 → LUMO (π → π)

Molecular Dynamics Simulations to Understand Compound Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational dynamics, solvent interactions, and thermodynamic properties that are inaccessible to static quantum chemical calculations.

For this compound, an all-atom MD simulation would typically be performed in a periodic box of explicit solvent, such as water, using a force field like AMBER or CHARMM. utwente.nl Such a simulation, run for nanoseconds to microseconds, could elucidate several key properties: scienceopen.com

Conformational Flexibility: The simulation would reveal the preferred rotational conformations (rotamers) of the bromoethyl side chain and the methyl ester group relative to the isoxazole ring. This is crucial for understanding how the molecule presents itself to potential binding partners.

Solvation and Hydration: MD can map the distribution of water molecules around the compound, identifying key hydration sites, particularly around the polar ester group and the nitrogen and oxygen atoms of the isoxazole ring.

These simulations offer insights into the molecule's behavior in a physiological-like environment, which is critical for understanding its pharmacokinetic properties and its interactions with biological targets. mdpi.comnih.gov

In Silico Studies of Ligand-Target Interactions for Derivative Design

In silico techniques, especially molecular docking, are indispensable in modern drug discovery for predicting how a ligand might bind to a protein's active site. ukaazpublications.com Isoxazole derivatives are known to target a variety of enzymes, including cyclooxygenases (COX), which are key targets for anti-inflammatory drugs. nih.govnih.gov

A molecular docking study for this compound would involve these steps:

Target Selection: A protein target is chosen, for example, the human COX-2 enzyme (PDB ID: 1PXX). nih.gov

Ligand and Protein Preparation: The 3D structure of the ligand is generated and energy-minimized. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket. nih.gov

Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is flexibly placed into the defined binding site in multiple possible conformations and orientations. nih.gov The software then scores these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results reveal the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). mdpi.com For instance, the ester carbonyl oxygen might act as a hydrogen bond acceptor with an amino acid residue like Arginine or Serine in the active site. The bromoethyl group could engage in hydrophobic or halogen bonding interactions, potentially enhancing binding affinity.

This information is vital for structure-activity relationship (SAR) studies. mdpi.com By understanding how the parent molecule binds, researchers can rationally design new derivatives. For example, modifying the length of the alkyl chain or substituting the bromine with other halogens could be explored to optimize interactions with a specific sub-pocket of the enzyme, leading to the development of more potent and selective inhibitors. researchgate.net

Exploration of Biological Research Prospects of Methyl 5 2 Bromoethyl 1,2 Oxazole 3 Carboxylate Derivatives in Vitro Studies

General Biological Significance of Oxazole-Containing Scaffolds

The oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key structural motif in a wide range of pharmacologically active compounds. nih.govalliedacademies.org Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govd-nb.info This versatility has drawn considerable attention from researchers, making the oxazole scaffold a valuable template in the design and synthesis of new chemical entities for medical applications. nih.govbohrium.com

Oxazoles as Privileged Structures in Medicinal Chemistry

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery. researchgate.net Oxazole and its derivatives are considered privileged structures because they are core components in numerous compounds with diverse therapeutic uses. nih.govresearchgate.net Their ability to act as bioisosteres for other functional groups and their presence in a variety of natural and synthetic bioactive molecules underscore their importance. nih.gov The structural versatility of the oxazole ring allows for substitutions at multiple positions, which can significantly influence the compound's therapeutic activity. researchgate.net This adaptability makes the oxazole scaffold a valuable tool for medicinal chemists aiming to develop novel and effective therapeutic agents. ijrpr.com

Interactions with Biological Systems through Non-Covalent Bonds

The biological activity of oxazole derivatives is fundamentally linked to their ability to interact with various enzymes and receptors within biological systems. researchgate.net These interactions are primarily governed by non-covalent bonds. researchgate.nettandfonline.com The distinct structure of the oxazole ring, with its nitrogen and oxygen atoms, allows it to participate in several types of non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like proteins and nucleic acids. rsc.org

π-π Stacking: The aromatic nature of the oxazole ring enables it to engage in π-π stacking interactions with aromatic residues (such as phenylalanine, tyrosine, and tryptophan) in proteins. rsc.orgmdpi.com These interactions are vital for the stability of the drug-receptor complex. nih.gov

These diverse non-covalent interactions allow oxazole-containing molecules to bind effectively and with high specificity to a wide array of biological targets, which is the basis for their broad pharmacological activities. researchgate.netrsc.org

In Vitro Antimicrobial Research on Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, driving the search for new antimicrobial agents. iajps.com Oxazole derivatives have been a focal point of this research, with many compounds demonstrating promising activity against a variety of pathogenic bacteria and fungi in laboratory settings.

Evaluation of In Vitro Efficacy Against Bacterial Strains

Numerous studies have documented the in vitro antibacterial potential of various oxazole derivatives. These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, often showing significant efficacy.

For instance, one study highlighted a series of propanoic acid derivatives containing an oxazole ring that exhibited potent activity against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/ml. nih.gov Another investigation of novel pyrazole-oxazole derivatives found that certain compounds displayed strong antibacterial activity against both susceptible and multidrug-resistant Gram-positive bacteria. Similarly, oxiconazole analogues have shown potent activity against Escherichia coli and Bacillus subtilis, with one derivative recording MIC values of 1.56 µg/mL and 1.23 µg/mL, respectively, outperforming the standard drug ciprofloxacin. mdpi.com

Derivative TypeBacterial StrainEfficacy (MIC in µg/mL)Reference Compound(s)
Propanoic Acid DerivativesStaphylococcus aureus1.56Ceftazidime (0.78), Sodium penicillin (3.12)
Propanoic Acid DerivativesMRSA1.56Ceftazidime (12.5), Sodium penicillin (3.12)
Propanoic Acid DerivativesBacillus subtilis1.56 - 3.12Ceftazidime (6.25), Sodium penicillin (<0.39)
N-acyl-α-amino acid derivativeE. coli ATCC 2592228.1-
N-acyl-α-amino acid derivativeS. epidermidis 75656.2-
Oxiconazole Analogue 5cEscherichia coli1.56Ciprofloxacin (31.49)
Oxiconazole Analogue 5cBacillus subtilis1.23Ciprofloxacin (125.99)

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

In Vitro Studies Against Fungal Species

In addition to their antibacterial properties, oxazole derivatives have been evaluated for their efficacy against various fungal pathogens. Fungal infections, particularly in immunocompromised individuals, are a growing concern, necessitating the development of new antifungal agents. mdpi.com

Several studies have shown that oxazole-containing compounds can exhibit significant antifungal activity. For example, certain N-acyl-α-amino acid and 1,3-oxazole derivatives demonstrated very good antifungal activity against Candida albicans, with MIC values of 14 µg/mL. mdpi.com In another study, newly synthesized oxiconazole analogues proved highly effective against dermatophytes like Trichophyton mentagrophytes, with MIC values as low as 0.491 µg/mL, which was more potent than the reference drug griseofulvin. mdpi.com However, it is noteworthy that some derivatives with strong antibacterial effects show poor activity against fungal species like Candida albicans. nih.gov

Derivative TypeFungal StrainEfficacy (MIC in µg/mL)Reference Compound(s)
N-acyl-α-amino acid derivativesCandida albicans 12814-
1,3-oxazole carbonate derivativeCandida albicans 12814-
Oxiconazole Analogue 5cTrichophyton mentagrophytes0.491Griseofulvin (2.52)
Oxiconazole Analogue 5hTrichophyton mentagrophytes0.619Griseofulvin (2.52)
Propanoic Acid DerivativesCandida albicans>200Ketoconazole (<0.39)

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

In Vitro Anticancer Research on Derivatives

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry, and oxazole derivatives have emerged as a promising class of compounds in this area. ijrpr.comnih.gov Their antiproliferative activity has been demonstrated against a wide range of human cancer cell lines in vitro, often through various mechanisms of action such as the inhibition of critical enzymes like protein kinases or the disruption of microtubule formation. nih.govbenthamscience.com

In vitro studies have shown that many oxazole derivatives exhibit potent cytotoxicity against cancer cells, with IC50 values often in the nanomolar to low micromolar range. nih.gov For example, a series of novel oxazolo[5,4-d]pyrimidine derivatives were tested against several human cancer cell lines, with one compound showing a potent cytotoxic concentration (CC50) of 58.44 µM against the HT29 colon cancer cell line, which was significantly more active than the standard drug 5-fluorouracil. mdpi.com Another study on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles found high selectivity and potent antiproliferative activity against leukemia cell lines. researchgate.net Furthermore, oxadiazole derivatives, which are structurally related to oxazoles, have also shown exceptional effects against liver cancer (HepG2) cells, with IC50 values as low as 0.8 µM. nih.gov

Derivative TypeCancer Cell LineEfficacy (IC50/CC50 in µM)Reference Compound(s)
Oxazolo[5,4-d]pyrimidine (3g)HT29 (Colon Adenocarcinoma)58.445-Fluorouracil (381.16), Cisplatin (47.17)
Oxazolo[5,4-d]pyrimidine (3j)HT29 (Colon Adenocarcinoma)99.875-Fluorouracil (381.16), Cisplatin (47.17)
Oxazolo[5,4-d]pyrimidine (3e)LoVo (Colon Adenocarcinoma)177.525-Fluorouracil (74.49), Cisplatin (42.14)
Quinoline-1,3,4-oxadiazoleHepG2 (Liver Cancer)0.8 - 1.25-Fluorouracil (21.9)
2-chloropyridine-1,3,4-oxadiazoleSGC-7901 (Gastric Cancer)1.61 (µg/mL)5-Fluorouracil
1,2,3-triazole-thymol-1,3,4-oxadiazoleMCF-7 (Breast Cancer)~1.1-
Substituted Oxadiazole (7b)MCF-7 (Breast Cancer)0.31-

IC50/CC50: The half maximal inhibitory/cytotoxic concentration. A lower value indicates higher potency.

Assessment of Cytotoxicity in Various Cancer Cell Lines

Derivatives containing the isoxazole (B147169) scaffold have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines in laboratory settings. These compounds have been shown to inhibit the growth of cancer cells, with some exhibiting potency in the nanomolar range.

For instance, a series of 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were tested for their antiproliferative effects on the human erythroleukemic K562 cell line. Several of these compounds showed potent activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low nanomolar range. Notably, compound 2 in this series was the most effective, with an IC50 value of 18.01 nM. spandidos-publications.com

Similarly, newly synthesized chloro-fluorophenyl-isoxazole carboxamide derivatives have shown moderate to potent cytotoxic activity against several cancer cell lines. One compound in this series was particularly potent against the HeLa (cervical cancer) cell line, with an IC50 value of 0.11 µg/ml, which is lower than that of the established anticancer drug Doxorubicin. benthamdirect.com Other studies have reported that isoxazole-piperazine derivatives exhibit strong cytotoxicity on human liver cancer lines (Huh7 and Mahlavu) and breast cancer cell lines (MCF-7), with IC50 values ranging from 0.3 to 3.7 µM.

The broad-spectrum cytotoxic potential of isoxazole analogues is further highlighted by the activity of isoxazolidine derivatives against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. nih.gov One of the most active derivatives in this study demonstrated IC50 values of 9.7 µM, 9.7 µM, and 6.5 µM against MCF-7, A-549, and SKOV3 cells, respectively. nih.gov

Derivative ClassCancer Cell LineReported IC50/EC50 ValueReference
3,4-Isoxazolediamide (Compound 1)K562 (Erythroleukemia)71.57 ± 4.89 nM spandidos-publications.com
3,4-Isoxazolediamide (Compound 2)K562 (Erythroleukemia)18.01 ± 0.69 nM spandidos-publications.com
3,4-Isoxazolediamide (Compound 3)K562 (Erythroleukemia)44.25 ± 10.9 nM spandidos-publications.com
3,4-Isoxazolediamide (Compound 5)K562 (Erythroleukemia)35.2 ± 6.2 nM spandidos-publications.com
Chloro-fluorophenyl-isoxazole carboxamide (Compound 2b)HeLa (Cervical Cancer)0.11 ± 0.10 µg/ml benthamdirect.com
Chloro-fluorophenyl-isoxazole carboxamide (Compound 2a)Hep3B (Liver Cancer)2.774 ± 0.53 µg/ml benthamdirect.com
Chloro-fluorophenyl-isoxazole carboxamide (Compound 2c)MCF7 (Breast Cancer)1.59 ± 1.60 µg/ml benthamdirect.com
Enantiopure Isoxazolidine (Compound 2f)MCF-7 (Breast Cancer)9.7 ± 1.3 µM nih.gov
Enantiopure Isoxazolidine (Compound 2f)A-549 (Lung Cancer)9.7 ± 0.7 µM nih.gov
Enantiopure Isoxazolidine (Compound 2f)SKOV3 (Ovarian Cancer)6.5 ± 0.9 µM nih.gov

Identification of Specific Enzyme Inhibitory Activities (e.g., IRAK-4, HDAC6)

Beyond general cytotoxicity, research has focused on identifying specific molecular targets for isoxazole derivatives, including enzymes that play critical roles in cancer and inflammatory diseases.

Histone Deacetylase 6 (HDAC6) Inhibition: HDAC6 is a promising target for cancer therapy. nih.govunimore.itunica.it A series of inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group (ZBG) has been developed and tested for HDAC6 inhibitory activity. nih.govunimore.itunica.it In vitro assays demonstrated that several of these compounds effectively inhibit HDAC6, with the most potent candidate achieving an IC50 of 700 nM. nih.govunimore.itunica.itunica.it This level of potency from a completely new ZBG makes these isoxazole derivatives particularly noteworthy for further development. nih.govunimore.itunica.it

3-Hydroxy-Isoxazole CompoundHDAC6 IC50 (µM)Reference
Compound 230.7 nih.govunica.it
Compound 171.3 nih.govunica.it
Compound 251.5 nih.govunica.it
Compound 278.2 unica.it
Compound 1816.4 nih.govunica.it

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibition: IRAK4 is a serine/threonine kinase that is a crucial component of the signaling pathways for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nih.gov These pathways are central to the innate immune response, and their dysregulation is linked to various inflammatory disorders and cancers. nih.gov As a key player in activating downstream inflammatory cascades, IRAK4 is an attractive therapeutic target. acrabstracts.orgnih.gov The development of small molecule inhibitors for IRAK4 is an active area of research, with several candidates entering clinical trials. mdpi.com While various heterocyclic scaffolds are being explored for IRAK4 inhibition, this remains a prospective area of investigation for derivatives of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate.

Other Exploratory In Vitro Biological Activities of Analogues

The structural versatility of the isoxazole core allows for the exploration of a wide range of other potential biological activities.

Anti-inflammatory Research Prospects

The anti-inflammatory potential of isoxazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. Research has shown that some isoxazole analogues can selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

A study of newly synthesized isoxazole derivatives found that several compounds were potent and selective COX-2 inhibitors. nih.gov For example, compound C6 was the most potent, with a COX-2 IC50 value of 0.55 µM and a selectivity index (SI) of 61.73. nih.gov Another study on chloro-fluorophenyl-isoxazole carboxamides identified a potent inhibitor of the COX-1 enzyme, with an IC50 value of 0.391 μg/ml. benthamdirect.com

Isoxazole DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound C322.57 ± 0.090.93 ± 0.0124.26 nih.gov
Compound C535.55 ± 0.110.85 ± 0.0441.82 nih.gov
Compound C633.95 ± 0.150.55 ± 0.0361.73 nih.gov

In Vitro Receptor Agonist/Antagonist Studies

Isoxazole derivatives have been evaluated for their ability to interact with various cellular receptors, demonstrating potential as either agonists (activators) or antagonists (blockers).

β-Adrenergic Receptors: Chiral 3-bromo-isoxazolyl amino alcohols have been synthesized and tested for their affinity at human β-adrenergic receptors (β-ARs). Certain stereoisomers were found to be high-affinity ligands, particularly at the β1- and β2-AR subtypes, with Ki values (a measure of binding affinity) ranging from 2.82 to 66.7 nM. researchgate.net

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. The isoxazole derivative GW4064 was the first synthetic nonsteroidal agonist discovered for FXR and is widely used as a tool for in vitro studies. mdpi.com Building on this scaffold, other novel isoxazole derivatives have been identified as potent FXR agonists with nanomolar potency in transactivation assays. nih.gov

Monoamine Oxidase Enzyme Inhibition Research

Monoamine oxidase (MAO) enzymes are important targets for the treatment of neurological and psychiatric disorders, including depression and Parkinson's disease. There are two main isoforms, MAO-A and MAO-B. Research has shown that compounds with an isoxazole or the isomeric oxazole core can act as potent and selective inhibitors of these enzymes.

For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide, an oxazole derivative, was found to inhibit human MAO-B with an IC50 value of 3.47 µM, while showing weaker inhibition of MAO-A (IC50 = 43.3 µM). mdpi.com Other studies on heterocyclic dienones have identified compounds with even greater potency and selectivity for MAO-B, with IC50 values as low as 0.036 µM and selectivity indices over 370. nih.gov This demonstrates the potential for developing highly selective MAO-B inhibitors from isoxazole-related scaffolds.

Compound ClassCompound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamide143.3 ± 7.123.47 ± 0.31 mdpi.com
Heterocyclic DienoneCD33.15 ± 0.10>40 nih.gov
Heterocyclic DienoneCD116.58 ± 0.120.063 ± 0.001 nih.gov
Heterocyclic DienoneCD1413.56 ± 0.890.036 ± 0.008 nih.gov
Benzofuran/Thiosemicarbazone Hybrid2b>100.042 ± 0.002 nih.gov
Benzothiophene/Thiosemicarbazone Hybrid2h>100.056 ± 0.002 nih.gov

Future Research Directions and Unexplored Potential

Development of More Efficient and Selective Synthetic Methodologies

Current synthetic routes to oxazoles, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, provide a foundational framework. evitachem.comijpsonline.comtandfonline.com However, the future lies in developing more efficient and selective methods tailored for highly functionalized derivatives like methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate.

The development of novel catalytic systems is a primary objective for advancing oxazole (B20620) synthesis. Transition-metal catalysis, in particular, offers powerful tools for forming the oxazole ring and introducing functional groups with high precision.

Future investigations could explore:

Palladium- and Copper-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura and direct arylation could be adapted for the synthesis of precursors to the target molecule, potentially offering higher yields and better functional group tolerance. tandfonline.comijpsonline.com Palladium catalysts are effective in the direct arylation of oxazoles, which could be a strategy to build upon the core structure. mdpi.combeilstein-journals.orgorganic-chemistry.org

Iodine-Catalyzed Cyclizations: Metal-free catalysis presents a more sustainable alternative. nih.gov Research into iodine-catalyzed oxidative cyclization of primary aliphatic amines or other suitable precursors could lead to a milder and more cost-effective synthesis of the oxazole core. nih.gov

Gold-Catalyzed Annulation: Gold catalysts can facilitate the [2+2+1] annulation of terminal alkynes and nitriles, providing a rapid entry to 2,5-disubstituted oxazoles. organic-chemistry.org Adapting this methodology could streamline the synthesis of the target compound's skeleton.

Table 1: Comparison of Potential Catalytic Strategies for Oxazole Synthesis
Catalytic StrategyCatalyst ExampleKey AdvantagesPotential ApplicationReference
Palladium-Catalyzed C-H ArylationPd(OAc)₂, Pd(PPh₃)₄High regioselectivity, good functional group tolerance.Direct functionalization of the oxazole core. mdpi.comorganic-chemistry.org
Copper-Catalyzed Oxidative CyclizationCu(II) saltsMilder reaction conditions, cost-effective.Synthesis of 2,4-disubstituted oxazoles from arylamides. tandfonline.comkthmcollege.ac.in
Iodine-Catalyzed AnnulationI₂Metal-free, sustainable, rapid reaction rates.Construction of oxazoles from primary aliphatic amines. nih.gov
Gold-Catalyzed AnnulationGold Carbene IntermediatesBroad substrate scope, high efficiency for 2,5-disubstituted oxazoles.[2+2+1] annulation to form the core ring structure. organic-chemistry.org

The introduction of chirality is crucial for pharmaceutical applications. While the parent molecule is achiral, its derivatives created via substitution at the bromoethyl group could be chiral. Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer an excellent strategy for achieving high stereoselectivity. Enzymes like lipases and oxidoreductases could be employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral derivatives. nih.gov For instance, an enzymatic reduction of a ketone precursor to the ethyl side chain could establish a chiral center with high enantiomeric excess, a strategy successfully used in the synthesis of antifungal agents like miconazole. nih.gov

Advanced Functionalization Strategies for Complex Molecular Architectures

Beyond synthesis, a major area of future research will be the use of this compound as a scaffold for building larger, more complex molecules with novel functions.

Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. mdpi.com Transition-metal catalysts, including palladium, rhodium, and iridium, have been successfully used for the C-H functionalization of oxazoles. mdpi.combeilstein-journals.orgresearchgate.net Future work could focus on applying these methods to selectively functionalize the C-4 position of the oxazole ring in the target molecule, opening pathways to tri-substituted oxazoles with diverse functionalities. organic-chemistry.orgrsc.org This would allow for the late-stage modification of the molecule, enabling the rapid generation of a library of analogs for screening purposes.

The bifunctional nature of this compound makes it an ideal monomer unit for the synthesis of macrocycles and oligomers. The bromoethyl group is susceptible to nucleophilic substitution, while the methyl ester can be hydrolyzed and used in amide bond formation. Oxazole-containing macrocycles are of interest for their ability to mimic protein structures and interact with biological targets. acs.orgnih.gov Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for macrocyclization. mdpi.com The target molecule could be modified to contain an azide or alkyne, allowing it to be "clicked" together with other building blocks to form tunable aza-oxa-based macrocycles. mdpi.com

Green Chemistry Innovations for Sustainable Oxazole Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsonline.comijpsonline.comkthmcollege.ac.in Future research on the synthesis of this compound should incorporate these principles.

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in oxazole synthesis. ijpsonline.comkthmcollege.ac.in

Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like water, ionic liquids, or deep-eutectic solvents can drastically reduce the environmental impact of the synthesis. ijpsonline.comnih.gov One-pot van Leusen synthesis in ionic liquids has been shown to be effective and allows for the reuse of the solvent. ijpsonline.com

Magnetically Recoverable Catalysts: Developing catalysts based on magnetic nanoparticles would allow for easy separation from the reaction mixture and reuse, improving the sustainability and cost-effectiveness of the process. researchgate.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions where several bonds are formed in a single operation enhances efficiency and reduces waste compared to multi-step syntheses. kthmcollege.ac.inresearchgate.net

Table 2: Green Chemistry Approaches for Sustainable Oxazole Synthesis
Green Chemistry PrincipleSpecific ApproachPotential BenefitReference
Energy EfficiencyMicrowave-assisted or ultrasound-assisted synthesisReduced reaction times, increased yields. ijpsonline.com
Safer Solvents & AuxiliariesUse of water, ionic liquids, or deep-eutectic solvents.Reduced toxicity and waste, potential for solvent recycling. ijpsonline.comnih.gov
CatalysisUse of recoverable catalysts (e.g., magnetic nanoparticles) or metal-free catalysts.Minimized catalyst waste, reduced cost, lower environmental impact. nih.govresearchgate.net
Atom EconomyDevelopment of one-pot, multicomponent reactions.Increased efficiency, reduced number of purification steps, less waste. kthmcollege.ac.in

Solvent-Free and Aqueous-Phase Reaction Development

The future of synthesizing this compound and its derivatives lies in the adoption of green and sustainable chemistry principles. A significant area for development is the move towards solvent-free and aqueous-phase reaction conditions. Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks.

Solvent-Free Synthesis: Research into solvent-free reaction conditions, often facilitated by microwave or ultrasound irradiation, presents a promising avenue. These high-energy input methods can accelerate reaction rates and often lead to higher yields without the need for a solvent. For the synthesis of the oxazole ring in the target molecule, a solvent-free approach could involve the neat reaction of the requisite precursors under controlled temperature and pressure, potentially with a solid-supported catalyst.

Aqueous-Phase Synthesis: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The development of water-soluble catalysts and reagents, or the use of phase-transfer catalysis, could enable the synthesis of this compound in an aqueous medium. This approach aligns with the principles of green chemistry by minimizing the use of organic solvents. Research in this area could explore the use of surfactants or co-solvents to overcome solubility issues of organic reactants in water.

Design of Recyclable Catalytic Systems

To enhance the economic and environmental viability of synthesizing this compound, the design and implementation of recyclable catalytic systems are paramount. Current synthetic methods may employ homogeneous catalysts that are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.

Heterogeneous Catalysts: A key area of future research is the development of heterogeneous catalysts. These can be easily separated from the reaction medium by simple filtration and can be reused multiple times, reducing waste and cost. Examples of potential heterogeneous catalysts for oxazole synthesis include:

Metal oxides: Supported metal oxides could be employed for the cyclization step.

Zeolites and Mesoporous Silicas: These materials can be functionalized with catalytic active sites and offer shape-selectivity.

Polymer-supported catalysts: Anchoring homogeneous catalysts to a polymer backbone allows for easy recovery.

Nanocatalysts: The use of nanocatalysts offers the advantage of a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Magnetic nanoparticles, for instance, can be easily recovered from the reaction mixture using an external magnet.

Biocatalysts: Exploring enzymatic routes for the synthesis of the oxazole ring or for the modification of the side chains could offer a highly selective and environmentally benign alternative to traditional chemical catalysis.

Catalyst TypePotential Advantages for Synthesis
Heterogeneous CatalystsEasy separation and recyclability, reduced waste.
NanocatalystsHigh catalytic activity, easy recovery (especially magnetic nanoparticles).
BiocatalystsHigh selectivity, mild reaction conditions, environmentally friendly.

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future research should leverage advanced analytical techniques to gain deeper mechanistic insights.

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can monitor the reaction progress in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics, providing a detailed picture of the reaction pathway.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be used to identify and characterize reaction intermediates and byproducts, even at very low concentrations.

X-ray Crystallography: Single-crystal X-ray diffraction analysis of key starting materials, intermediates, and the final product can provide definitive structural information, which is invaluable for understanding stereochemistry and intermolecular interactions that may influence the reaction course.

Analytical TechniqueInformation Gained
In Situ Spectroscopy (FTIR, Raman, NMR)Real-time reaction monitoring, identification of intermediates, kinetic data.
Mass Spectrometry (ESI-MS, MALDI-MS)Identification and characterization of intermediates and byproducts.
X-ray CrystallographyDefinitive structural information, stereochemistry, intermolecular interactions.

Computational Design and Virtual Screening for Novel Derivatives with Targeted Reactivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of novel derivatives of this compound with specific, targeted reactivity.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and to calculate reaction energies and activation barriers. This allows for the prediction of the most likely reaction pathways and the identification of key factors that control reactivity and selectivity. For instance, the reactivity of the bromoethyl group towards various nucleophiles can be computationally predicted to guide synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with solvents, catalysts, and other reactants. This can be particularly useful for understanding the role of the solvent in the reaction mechanism and for designing more effective catalytic systems.

Virtual Screening: By creating a virtual library of potential derivatives of this compound, it is possible to computationally screen these compounds for desired properties, such as specific reactivity or binding affinity to a biological target. This in silico approach can significantly reduce the time and resources required for experimental screening.

Expanding the Scope of In Vitro Biological Target Identification and Mechanistic Studies

While the synthetic utility of this compound is a primary focus, its structural features suggest potential for biological activity. The presence of the oxazole ring, a common motif in many biologically active compounds, and the reactive bromoethyl group, which can act as an electrophile for covalent modification of biological targets, warrants further investigation.

Target Identification: High-throughput screening (HTS) of compound libraries containing derivatives of this compound against a wide range of biological targets (e.g., enzymes, receptors) could lead to the identification of novel biological activities. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and yeast two-hybrid screening can be employed to identify the specific protein targets of active compounds.

Mechanistic Studies: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect. This could involve enzymatic assays to determine inhibition constants, biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure binding affinities, and structural biology (e.g., X-ray crystallography, cryo-electron microscopy) to visualize the compound bound to its target. Understanding the mechanism of action is crucial for the rational design of more potent and selective derivatives.

Q & A

Q. What are the established synthetic pathways for methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate, and how are intermediates purified?

Synthesis typically involves a multi-step approach:

  • Step 1: Bromination of a precursor (e.g., 5-vinyl-1,2-oxazole-3-carboxylate) using reagents like N-bromosuccinimide (NBS) under controlled conditions (0–5°C, inert atmosphere) to introduce the 2-bromoethyl group .
  • Step 2: Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.
    Purification: Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress via TLC and confirm final product integrity using NMR and HRMS .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • X-ray crystallography: Resolves bond lengths (e.g., C-Br ≈ 1.93 Å) and angles (e.g., oxazole ring planarity) to confirm regiochemistry . Use SHELXL for refinement and ORTEP-3 for visualization .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the ester methyl group (δ ~3.8 ppm, singlet) and bromoethyl protons (δ ~3.5–4.0 ppm, multiplet) .
    • IR: Ester carbonyl stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

Q. What are the compound’s stability considerations under varying storage conditions?

  • Light/Temperature Sensitivity: Store at –20°C in amber vials to prevent photolytic cleavage of the C-Br bond.
  • Hydrolysis Risk: Avoid aqueous or protic solvents (e.g., MeOH/H₂O mixtures) to preserve ester functionality. Stability assays (HPLC monitoring over 72 hours) show <5% degradation under inert conditions .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products like dehydrohalogenation derivatives?

  • Solvent Selection: Use non-polar solvents (e.g., DCM) to suppress elimination. Polar aprotic solvents (e.g., DMF) increase by-product formation by 15–20% .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) reduce bromoethyl group elimination.
  • Kinetic Control: Short reaction times (<2 hours) and low temperatures (0–5°C) improve selectivity .

Q. How to address discrepancies between crystallographic data and computational modeling (e.g., DFT)?

  • Refinement Protocols: Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals .
  • Validation Tools: Compare computed (Gaussian09) vs. experimental bond angles (e.g., oxazole ring deviations >2° indicate modeling inaccuracies) .

Q. What mechanistic insights guide its use in Suzuki-Miyaura cross-coupling for drug discovery?

  • Leaving Group Reactivity: The 2-bromoethyl group undergoes Pd-mediated coupling with aryl boronic acids (yields 60–85%).
  • Steric Effects: Substituents on the oxazole ring (e.g., methyl groups) reduce coupling efficiency by 30% due to hindered Pd coordination .

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